1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
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Overview
Description
CMB4563 is a potent ATP-competitive small molecule which preferentially inhibits the serine/threonine protein kinase target of rapamycin complex 2 (TORC2).
Scientific Research Applications
Antimicrobial Activity
- Imidazo[1,5-a]quinoxaline derivatives, related to the compound , have demonstrated significant antimicrobial properties. These properties are influenced by various alkyl substituents in the pyridine ring and the imidazo[1,5-a]quinoxaline system. Notably, chlorides and iodides show higher activity towards bacteria than fungi (Kalinin et al., 2013).
Chemical Synthesis and Reactivity
- Research on the synthesis and reactivity of cyanomethyl derivatives of imidazo pyridine and pyrimidine, closely related to the compound , has been conducted. This study provides insights into the potential reactivity and synthesis pathways that could be applicable to similar compounds (Kutrov et al., 2008).
Inhibitory Activities
- Compounds structurally similar to "1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one" have been identified as inhibitors of VEGFR-2 kinase, suggesting potential application in cancer research or therapy (Han et al., 2012).
Antioxidant Properties
- Novel quinolinone derivatives, which share a structural similarity with the compound , have been evaluated as antioxidants in lubricating greases. This research suggests potential applications of such compounds in industrial contexts (Hussein et al., 2016).
Anti-Leukemic Activity
- A compound structurally related to the one , synthesized from 2-nitroaniline, has shown potential anti-leukemic activity against several human leukemia cell lines, indicating possible applications in cancer treatment (Guillon et al., 2022).
Phosphodiesterase Inhibitors
- Quinoline derivatives, akin to the compound , have been synthesized and evaluated as phosphodiesterase 10A (PDE10A) inhibitors. This research suggests potential applications in neurological or psychiatric conditions (Hamaguchi et al., 2014).
properties
Product Name |
1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one |
---|---|
Molecular Formula |
C26H19N5O |
Molecular Weight |
417.47 |
IUPAC Name |
1-(4-(1H-Pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C26H19N5O/c1-29-24-17-28-23-11-6-18(19-5-4-12-27-16-19)15-22(23)25(24)31(26(29)32)21-9-7-20(8-10-21)30-13-2-3-14-30/h2-17H,1H3 |
InChI Key |
CQQZVRUJSYPEQY-UHFFFAOYSA-N |
SMILES |
O=C(N1C2=CC=C(N3C=CC=C3)C=C2)N(C)C4=C1C5=CC(C6=CC=CN=C6)=CC=C5N=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CMB-4563; CMB 4563; CMB4563 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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